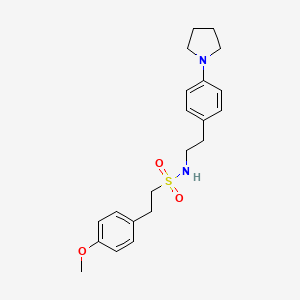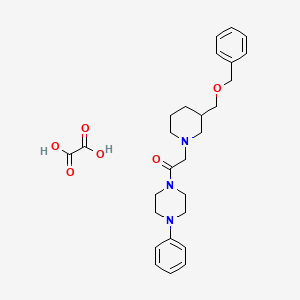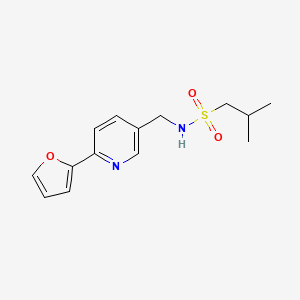![molecular formula C14H17NO6 B2817581 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid CAS No. 522624-59-5](/img/structure/B2817581.png)
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its unique structure, which includes a morpholine ring and a benzoic acid moiety linked through an oxoethoxy bridge. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid attacks the chloroacetamide, forming the oxoethoxy linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-carboxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid.
Reduction: Formation of 3-methoxy-4-[2-(morpholin-4-yl)-2-hydroxyethoxy]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The oxoethoxy linkage and morpholine ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzoic acid
- 4-Methoxy-3-[2-(morpholin-4-yl)ethoxy]benzoic acid methyl ester
- 4-(2-Morpholin-4-yl-ethoxy)benzoic acid
Uniqueness
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is unique due to its oxoethoxy linkage, which imparts distinct chemical and biological properties. This linkage differentiates it from other similar compounds that may have different functional groups or linkages, affecting their reactivity and applications .
特性
IUPAC Name |
3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-19-12-8-10(14(17)18)2-3-11(12)21-9-13(16)15-4-6-20-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPUCROOEMQHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2-PHENYLETHYL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2817505.png)


![N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2817510.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2817512.png)

![N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2817517.png)


